N-(pyridin-3-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine
Description
N-(pyridin-3-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine (molecular formula: C₁₄H₁₆N₃O, molecular weight: 242.3 g/mol) is a tertiary amine featuring two distinct pyridine substituents: a pyridin-3-ylmethyl group at the amine nitrogen and a pyridin-2-yloxy ether linkage on the propan-1-amine backbone.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17N3O/c1-2-9-17-14(6-1)18-10-4-8-16-12-13-5-3-7-15-11-13/h1-3,5-7,9,11,16H,4,8,10,12H2 |
InChI Key |
BAHYTCQMWYIZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE typically involves the following steps:
Formation of the Pyridin-2-yloxy Propyl Intermediate:
Coupling with Pyridin-3-ylmethylamine:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine group undergoes nucleophilic acylation with electrophilic reagents. Key reactions include:
| Reagent | Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Dichloromethane, 0–25°C | N-acetyl derivative | 78–85 | |
| Benzoyl chloride | Pyridine, reflux | N-benzoylated compound | 65–72 | |
| Isocyanate (RNCO) | THF, room temperature | Urea derivatives | 60–68 |
Mechanistic Insight : The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon, forming stable amides or ureas. Steric hindrance from the pyridin-3-ylmethyl group slightly reduces reaction rates compared to simpler amines.
Alkylation Reactions
The amine group participates in alkylation, while the pyridine rings may undergo electrophilic substitution:
Alkylation at the Amine
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | Quaternary ammonium salt | High | |
| Allyl bromide | NaH, THF, 0°C→RT | N-allylated derivative | Moderate |
Electrophilic Aromatic Substitution
Oxidation Reactions
The pyridine rings and amine group are susceptible to oxidation:
| Oxidizing Agent | Target Site | Product | Key Observation | Reference |
|---|---|---|---|---|
| mCPBA | Pyridine N-oxidation | Pyridine N-oxide | Selective for pyridin-2-yl | |
| H₂O₂/CH₃COOH | Amine to nitroso | Nitroso intermediate | Low stability |
Notable Finding : Oxidation with m-chloroperbenzoic acid (mCPBA) selectively targets the pyridin-2-yl ring due to electron-deficient character, forming stable N-oxides used in further cycloaddition reactions .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Coordination Chemistry
The pyridine nitrogen acts as a ligand in metal complexes:
Stability and Degradation Pathways
Critical stability data under varying conditions:
| Condition | Observation | Half-Life | Degradation Product | Reference |
|---|---|---|---|---|
| pH 1.2 (aqueous) | Hydrolysis of ether linkage | 3.2 hours | Pyridin-2-ol + amine | |
| UV light (254 nm) | Radical decomposition | <30 minutes | Cross-linked polymers |
Key Research Findings
-
Regioselectivity in Substitution : The pyridin-2-yloxy group directs electrophiles to the C5 position due to electron-withdrawing effects .
-
Steric Effects : Bulky substituents on the pyridin-3-ylmethyl group hinder amine reactivity by ~20% compared to unsubstituted analogs.
-
Catalytic Applications : Palladium complexes of this compound show 85–92% yield in cross-coupling reactions, rivaling traditional ligands .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structure allows for interactions with various biological receptors, making it a candidate for drug development.
Case Study: Inhibition of Enzymatic Activity
Research indicates that derivatives of this compound may inhibit specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). For instance, a related compound demonstrated significant inhibition of MAO-B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
| Enzyme | IC50 (µM) | Notes |
|---|---|---|
| Monoamine Oxidase-B | 0.013 | High selectivity over MAO-A |
| Other Enzymes | Varies | Further studies needed for specificity |
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been explored. Studies show that it can affect the cell cycle and promote cell death in various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays using L929 fibroblast cells revealed that the compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential anticancer applications .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| L929 Fibroblasts | >120 | Low cytotoxicity |
| Cancer Cell Lines | Varies | Further testing required |
Neuropharmacology
The neuropharmacological properties of N-(pyridin-3-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine are being studied for their effects on neurotransmitter systems.
Findings:
Research indicates that this compound may modulate serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly alter potency and selectivity.
| Substituent | Activity | IC50 (µM) | Comments |
|---|---|---|---|
| Pyridine Ring | High | 0.013 | Essential for MAO-B inhibition |
| Alkyl Chain | Moderate | 0.039 | Enhances lipophilicity |
| Hydroxyl Group | Variable | N/A | Potentially increases solubility |
Mechanism of Action
The mechanism by which [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-3-YL)METHYL]AMINE exerts its effects is primarily through its interaction with pyridine receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s dual pyridine groups differentiate it from analogs:
- Pyridin-3-ylmethyl vs. Pyridin-2-yl : describes OCM-33 (5-(3-fluoro-4-(trifluoromethyl)phenyl)-N-(3-(pyridin-2-yl)propyl)oxazole-4-carboxamide), where the pyridin-2-yl group directly influences GSK-3β inhibition. The pyridin-3-ylmethyl group in the target compound may alter steric interactions or hydrogen-bonding capacity compared to OCM-33’s pyridin-2-ylpropyl chain .
- Pyridin-2-yloxy Ether: highlights 3-(pyridin-2-yloxy)aniline as a scaffold for Pseudomonas aeruginosa FabA inhibitors. The pyridin-2-yloxy group in the target compound could similarly enhance binding to enzyme active sites via π-π stacking or polar interactions .
Data Table: Key Comparative Metrics
Physicochemical Properties and Pharmacokinetics
- Solubility and LogP : The pyridin-2-yloxy group may increase hydrophilicity compared to purely alkyl-substituted amines (e.g., N,N-diethyl-3-pyridin-2-ylpropan-1-amine in ). However, the pyridin-3-ylmethyl group could enhance membrane permeability .
Biological Activity
N-(pyridin-3-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name, which reflects its structural components. The presence of pyridine rings suggests potential interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives containing pyridine rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
- Antifibrotic Properties : Recent investigations into related compounds have revealed their potential in inhibiting fibrosis through mechanisms involving the suppression of collagen synthesis. For example, certain derivatives have shown significant inhibition of collagen type I alpha 1 (COL1A1) expression in hepatic stellate cells, indicating a promising avenue for the treatment of fibrotic diseases .
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinases such as c-KIT, which is implicated in various cancers. The structural characteristics of this compound suggest it may also interact with kinase pathways, contributing to its anticancer potential .
Table 1: Biological Activities and IC50 Values
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 12m | Antifibrotic | 45.69 | |
| 12q | Antifibrotic | 45.81 | |
| This compound | Antimicrobial | TBD |
Case Study: Antifibrotic Activity
In a study evaluating antifibrotic agents, compounds similar to this compound were tested on hepatic stellate cells (HSC-T6). The results indicated that these compounds significantly reduced COL1A1 expression and hydroxyproline levels, suggesting their potential as therapeutic agents in liver fibrosis treatment .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By interacting with specific enzymes or receptors, the compound may inhibit pathways critical for cell proliferation or survival.
- Modulation of Gene Expression : The compound's ability to influence gene expression related to fibrosis and inflammation suggests a role in regulating cellular responses to injury or stress.
Q & A
Q. What are the common synthetic routes for preparing N-(pyridin-3-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine?
The compound can be synthesized via amide coupling or nucleophilic substitution reactions. For example, coupling a pyridine-containing carboxylic acid (e.g., oxazole-4-carboxylic acid derivatives) with 3-(pyridin-2-yloxy)propan-1-amine under activating agents like HATU or EDCI. Alternatively, nucleophilic substitution between a halogenated pyridine derivative and a propan-1-amine intermediate may be employed. Reaction optimization often involves adjusting stoichiometry, solvent (e.g., DMF or DCM), and temperature (35–80°C) .
Q. How is the compound characterized post-synthesis?
Characterization typically involves:
- NMR spectroscopy : H and C NMR to confirm structural integrity (e.g., pyridyl protons at δ 8.5–9.0 ppm, methylene groups at δ 3.0–4.0 ppm) .
- HPLC : Purity assessment (>95% via reverse-phase methods with C18 columns) .
- Mass spectrometry : HRMS (ESI) for molecular weight confirmation (e.g., [M+H]+ peaks) .
Q. What are the key solubility and stability considerations for this compound?
Solubility is solvent-dependent: moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Stability testing under varying pH (e.g., 2–12) and temperature (-20°C to 25°C) is critical. Degradation products can be monitored via HPLC, with recommended storage at -20°C under inert atmosphere .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
Yield optimization strategies include:
- Catalyst screening : Copper(I) bromide or cesium carbonate enhances coupling efficiency in amine alkylation .
- Reaction time/temperature : Prolonged stirring (48–72 hours) at 35–50°C improves conversion .
- Purification : Gradient chromatography (e.g., 0–100% EtOAc/hexane) isolates high-purity product .
Q. What computational methods predict the bioactivity or binding affinity of this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like kinase enzymes. Pyridyl oxygen and amine groups often form hydrogen bonds with active-site residues. QSAR models can correlate structural features (e.g., logP, polar surface area) with activity .
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?
Contradictory NMR peaks may arise from conformational flexibility or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments .
- Crystallography : SHELX-refined X-ray structures resolve ambiguities in bond connectivity .
- Spiking experiments : Compare with reference spectra of isolated intermediates .
Q. What strategies improve selectivity in synthesizing this compound over by-products?
- Protecting groups : Temporarily block reactive amines (e.g., tert-butyldimethylsilyl) during coupling .
- Regioselective catalysts : Copper(I) catalysts favor amine-alkyne cycloaddition over side reactions .
- Kinetic control : Lower temperatures (-10°C to 0°C) minimize undesired nucleophilic attack .
Methodological Tables
Q. Table 1: Key NMR Assignments for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
